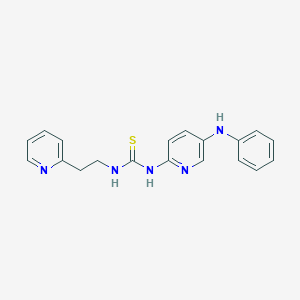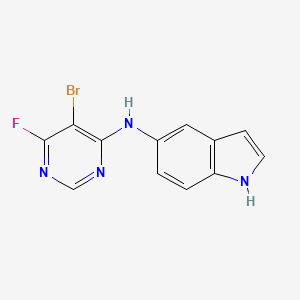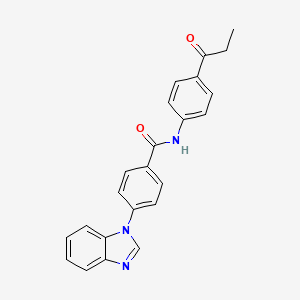![molecular formula C17H17N5O B7433948 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide, also known as TAK-659, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule kinase inhibitor that has shown promising results in various preclinical studies.
Mecanismo De Acción
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide works by inhibiting the activity of various kinases involved in the signaling pathways of immune cells. It specifically targets BTK, which is essential for the survival and proliferation of B cells. By inhibiting BTK, 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide can block B cell activation and proliferation, leading to a reduction in autoimmune responses. 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide also inhibits FLT3, which is involved in the proliferation of leukemia cells, making it a potential candidate for the treatment of leukemia.
Biochemical and Physiological Effects:
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune disorders. It has also been shown to inhibit the proliferation of leukemia cells, making it a potential candidate for the treatment of leukemia. 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide in lab experiments include its potency, selectivity, and favorable pharmacokinetic profile. However, the limitations of using 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide in lab experiments include its high cost, limited availability, and potential off-target effects.
Direcciones Futuras
There are several future directions for the research and development of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide. One direction is to explore its potential therapeutic applications in other diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its combination therapy with other drugs to enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to understand the long-term safety and efficacy of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide in clinical trials.
Conclusion:
In conclusion, 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide is a promising compound that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide are needed to fully understand its therapeutic potential and clinical application.
Métodos De Síntesis
The synthesis of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide involves a multi-step process that starts with the reaction of 3-bromo-4-picoline with 4-aminobenzonitrile to form 4-(3-bromo-4-pyridinylamino)benzonitrile. This intermediate is then reacted with 2-azidoethylamine to form 4-(3-(2-azidoethylamino)-4-pyridinylamino)benzonitrile. Finally, the product is treated with 4-(2-(1H-1,2,3-triazol-4-yl)ethyl)aniline to form the desired compound, 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide.
Aplicaciones Científicas De Investigación
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit multiple kinases, including BTK, FLT3, and ITK, which are involved in the pathogenesis of these diseases. 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has also been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(5-1-3-14-4-2-10-18-13-14)21-15-6-8-16(9-7-15)22-19-11-12-20-22/h2,4,6-13H,1,3,5H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUDHUBVRQUTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]-3-[2-[(6-methylpyridin-2-yl)amino]ethyl]urea](/img/structure/B7433866.png)
![1-[5-[[6-(4-Bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7433872.png)
![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)

![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)


![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)


![Methyl 2-[3-[(sulfamoylamino)methyl]piperidin-1-yl]-1,3-benzothiazole-5-carboxylate](/img/structure/B7433978.png)